molecular formula C21H26Cl2O4 B1273415 Bisphenol A bis(3-chloro-2-hydroxypropyl) ether CAS No. 4809-35-2

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

Cat. No.: B1273415
CAS No.: 4809-35-2
M. Wt: 413.3 g/mol
InChI Key: PTCFDJRJOGPUFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether typically involves the reaction of Bisphenol A with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether involves its interaction with various molecular targets and pathways. The compound can bind to estrogen receptors, leading to altered gene expression and cellular responses. It can also interfere with other signaling pathways, such as those involving growth factors and cytokines, resulting in changes in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but lacks the chlorine atoms.

    Bisphenol F bis(3-chloro-2-hydroxypropyl) ether: Similar but derived from Bisphenol F instead of Bisphenol A.

    Bisphenol A bis(2,3-dihydroxypropyl) ether: Similar but with hydroxyl groups instead of chlorine atoms.

Uniqueness

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific reactivity or biological effects are desired .

Properties

IUPAC Name

1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O4/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,24-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFDJRJOGPUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CCl)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963995
Record name 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4809-35-2
Record name Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004809352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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